molecular formula C18H22N2 B1600310 1-Benzhydryl-N,N-dimethylazetidin-3-amine CAS No. 55438-79-4

1-Benzhydryl-N,N-dimethylazetidin-3-amine

Cat. No.: B1600310
CAS No.: 55438-79-4
M. Wt: 266.4 g/mol
InChI Key: QWCKPGXZMZCXJD-UHFFFAOYSA-N
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Description

1-Benzhydryl-N,N-dimethylazetidin-3-amine is an organic compound with the molecular formula C18H22N2 It belongs to the class of benzhydryl amines, which are characterized by the presence of a benzhydryl group attached to an amine

Preparation Methods

The synthesis of 1-Benzhydryl-N,N-dimethylazetidin-3-amine involves several steps. One common method includes the reaction of benzhydryl chloride with N,N-dimethylazetidine in the presence of a base . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-N,N-dimethylazetidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-N,N-dimethylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydryl-N,N-dimethylazetidin-3-amine can be compared with other benzhydryl amines, such as diphenhydramine and benactyzine . While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and resulting properties. Similar compounds include:

Properties

IUPAC Name

1-benzhydryl-N,N-dimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19(2)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKPGXZMZCXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440446
Record name 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55438-79-4
Record name 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5% Palladium-carbon (1.5 g) was added to 1-benzhydrylazetidin-3-one (1.50 g) obtained from Referential Example 100 and 40% aqueous dimethylamine (4 mL) in methanol (30 mL). The resultant mixture was subjected to catalytic reduction in a hydrogen atmosphere overnight. The catalyst was filtered off, and then the solvent of the filtrate was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as a solid (1.55 g, 92%).
Quantity
4 mL
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reactant
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resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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30 mL
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1.5 g
Type
reactant
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Name
Palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Yield
92%

Synthesis routes and methods II

Procedure details

Aqueous dimethylamine (1 L, 33%) was added to a solution of (1-benzhydrylazetidin-3-yl)methanesulfonate (Intermediate 30, 260 g, 0.82 mol) in CH3CN (1 L) and the mixture was refluxed at 100° C. overnight. The mixture was then cooled and the solvent was removed in vacuo. The mixture was partitioned between water (300 mL) and CH2Cl2 (300 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (3×500 mL). The combined organic solutions were dried (Na2SO4) and concentrated in vacuo. Purification by FCC gave the title compound (200 g, 92%) as a brown solid.
Quantity
1 L
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reactant
Reaction Step One
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260 g
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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